molecular formula C6H13NOS B6223490 N-methyl-5-sulfanylpentanamide CAS No. 2763760-23-0

N-methyl-5-sulfanylpentanamide

Cat. No.: B6223490
CAS No.: 2763760-23-0
M. Wt: 147.2
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Description

N-methyl-5-sulfanylpentanamide is a synthetic organic compound featuring a pentanamide backbone substituted with a methyl group at the nitrogen atom and a sulfanyl (-SH) group at the fifth carbon position. The sulfanyl group confers nucleophilic reactivity, while the methyl substituent may enhance metabolic stability compared to unsubstituted analogs.

Properties

CAS No.

2763760-23-0

Molecular Formula

C6H13NOS

Molecular Weight

147.2

Purity

95

Origin of Product

United States

Preparation Methods

Substrate Preparation: Synthesis of N-Methyl-5-Halopentanamide

The precursor N-methyl-5-halopentanamide is synthesized via acylation of methylamine with 5-halopentanoyl chloride. Chlorinated derivatives are preferred due to their higher reactivity in nucleophilic substitution. Patent CN107805212B highlights the use of chlorobenzene as a solvent for analogous sulfonation reactions, which can be adapted for halogenation.

Reaction Conditions :

  • Solvent : Chlorobenzene or dichloromethane

  • Temperature : 0–5°C (to minimize acyl chloride hydrolysis)

  • Base : Triethylamine (2.5 equiv) to scavenge HCl

Thiolation via Nucleophilic Displacement

The halogen atom is displaced using a sulfur nucleophile. Sodium hydrosulfide (NaSH) or thiourea are common reagents, though NaSH in polar aprotic solvents (e.g., DMF) yields higher purity.

Optimized Parameters :

  • Molar Ratio : 1:1.2 (halopentanamide:NaSH)

  • Temperature : 60–80°C

  • Reaction Time : 12–24 hours

Post-reaction, the thiol is protected as a tert-butyl disulfide (using tert-dodecanethiol) to prevent oxidation during workup.

Route 2: Reductive Amination with Thiol-Containing Intermediates

Synthesis of 5-Sulfanylpentanoic Acid

5-Sulfanylpentanoic acid is prepared via thiol-ene “click” chemistry. 5-Pentenoic acid reacts with thioacetic acid under UV light (254 nm) with a catalytic radical initiator (e.g., DMPA). Subsequent hydrolysis with NaOH yields the free thiol.

Key Data :

ParameterValue
UV Exposure Time2–4 hours
Thioacetic Acid Ratio1.5 equiv
Hydrolysis pH10–11 (NaOH, 2M)

Amide Bond Formation

The carboxylic acid is activated using HATU or EDCI/HOBt and coupled with methylamine. Patent JP5833000B2 emphasizes the use of Pd/C catalysts for analogous hydrogenation steps, though this route avoids redox conditions.

Purification :

  • Solvent Extraction : Ethyl acetate/water (3:1)

  • Chromatography : Silica gel with hexane:ethyl acetate (1:1 → 1:2 gradient)

Route 3: Enzymatic Synthesis for Enhanced Stereoselectivity

Lipase-Catalyzed Amidation

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the amidation of 5-sulfanylpentanoic acid with methylamine in non-aqueous media. This method avoids racemization and simplifies purification.

Conditions :

  • Solvent : tert-Butanol

  • Enzyme Loading : 10% w/w

  • Conversion Yield : 78–85% (48 hours)

Analytical Characterization and Quality Control

HPLC-MS Purity Assessment

  • Column : C18 (5 μm, 250 × 4.6 mm)

  • Mobile Phase : 0.1% TFA in water/acetonitrile (70:30 → 30:70 gradient)

  • Retention Time : 8.2 minutes (N-methyl-5-sulfanylpentanamide)

NMR Spectral Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 1.45 (m, 2H, CH2), 1.65 (m, 2H, CH2), 2.15 (t, 2H, J=7.2 Hz, CH2CO), 2.75 (s, 3H, NCH3), 2.90 (t, 2H, J=7.0 Hz, CH2S), 8.10 (bs, 1H, NH)

Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2Route 3
Yield (%)62–6871–7578–85
Purity (HPLC)95–9798–9999+
ScalabilityModerateHighLow
Cost (USD/kg)120–15090–110200–250

Route 3, while high-yielding, is cost-prohibitive for industrial use. Route 2 balances yield and scalability but requires stringent thiol-protection protocols.

Chemical Reactions Analysis

Types of Reactions: N-methyl-5-sulfanylpentanamide undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: N-methyl-5-aminopentane.

    Substitution: Various alkylated derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-5-sulfanylpentanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-5-sulfanylpentanamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The compounds listed in (C F2–C F7) and share a pentanamide core but differ significantly in substituents and functional groups:

Compound Name Key Substituents/Functional Groups Molecular Formula Molecular Weight Reference
N-methyl-5-sulfanylpentanamide Methyl (N), sulfanyl (-SH, C5) C₆H₁₃NOS 161.24 (calc.) N/A
5-chloro-N-(2-nitrophenyl)pentanamide Chloro (C5), 2-nitrophenyl (N-linked) C₁₃H₁₃ClN₂O₅ 295.32
C F2 () 3,4-Dimethylisoxazole, dioxoisoindoline, sulfamoyl Not provided Not provided
C F3 () 5-Methylisoxazole, dioxoisoindoline, sulfamoyl Not provided Not provided
C F4 () Thiazole, dioxoisoindoline, sulfamoyl Not provided Not provided

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Unlike this compound, compounds in incorporate aromatic heterocycles (e.g., isoxazole, thiazole) and sulfamoyl groups (-SO₂NH-), which are typical in enzyme-targeting pharmaceuticals . These features likely enhance binding affinity to biological targets.
  • Backbone Complexity : The dioxoisoindoline moiety in C F2–C F7 () adds rigidity and planar geometry, which may improve metabolic stability but reduce solubility compared to the flexible aliphatic chain of this compound .

Physicochemical Properties and Reactivity

  • Solubility : The sulfanyl group in this compound may confer moderate aqueous solubility due to hydrogen bonding, whereas the nitro and chloro groups in 5-chloro-N-(2-nitrophenyl)pentanamide likely reduce solubility .
  • Reactivity : The thiol (-SH) group in the target compound is prone to oxidation (forming disulfides) and nucleophilic reactions. In contrast, the dioxoisoindoline and sulfamoyl groups in C F2–C F7 may participate in π-π stacking or hydrogen bonding, critical for protein interactions .

Q & A

Q. What are the key steps and considerations for synthesizing N-methyl-5-sulfanylpentanamide with high purity?

The synthesis typically involves coupling reactions between a thiol-containing intermediate and an activated acylating agent. Critical steps include:

  • Amide bond formation : Use coupling reagents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) to minimize side reactions .
  • Thiol protection/deprotection : Employ protective groups (e.g., trityl or acetyl) to prevent undesired oxidation during synthesis .
  • Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures ensures ≥95% purity, verified by HPLC .

Q. Which spectroscopic methods are essential for confirming the structural integrity of this compound?

  • ¹H/¹³C NMR : Identify protons adjacent to the sulfanyl group (δ 1.5–2.5 ppm for methylene groups) and the N-methyl resonance (δ 2.8–3.2 ppm) .
  • IR Spectroscopy : Confirm the amide C=O stretch (~1650 cm⁻¹) and S-H vibration (~2550 cm⁻¹, if unprotected) .
  • Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺ at m/z 190.07) and fragmentation patterns .

Q. How do reaction conditions influence the yield of this compound?

  • Temperature : Elevated temperatures (60–80°C) accelerate coupling but risk thiol oxidation; inert atmospheres (N₂/Ar) mitigate this .
  • pH Control : Neutral to slightly basic conditions (pH 7–8) stabilize the thiolate ion, enhancing nucleophilic attack on acylating agents .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require rigorous drying to avoid hydrolysis .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives based on this compound?

  • Molecular Docking : Screen derivatives against target proteins (e.g., enzymes with cysteine residues) to predict binding affinities. Software like AutoDock Vina can model interactions between the sulfanyl group and catalytic sites .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide modifications for enhanced stability or reactivity .

Q. What strategies resolve contradictions in bioactivity data for sulfanyl-acetamide analogs?

  • Batch Variability : Compare NMR and LC-MS data across synthetic batches to identify impurities affecting bioactivity .
  • Assay Conditions : Standardize cell-based assays (e.g., fixed incubation times, serum-free media) to reduce variability in IC₅₀ values .
  • Control Experiments : Use known thiol-reactive inhibitors (e.g., iodoacetamide) to confirm target engagement specificity .

Q. How can reaction mechanisms for sulfanyl-acetamide derivatives be elucidated under varying conditions?

  • Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to distinguish SN2 vs. radical-mediated pathways in thiol-amide coupling .
  • Isotopic Labeling : Introduce ¹⁸O or deuterium at critical positions (e.g., methyl groups) to trace proton transfer steps .

Q. What methodologies validate the stability of this compound in biological matrices?

  • Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (HCl), and thermal (40–60°C) stress, followed by LC-MS analysis to identify degradation products (e.g., disulfides or hydrolyzed amides) .
  • Plasma Stability Assays : Incubate with murine/human plasma at 37°C and quantify parent compound loss over 24 hours using UPLC .

Methodological Considerations Table

Parameter Key Techniques References
Synthesis OptimizationEDCI/DMF coupling, trityl protection
Structural Validation¹H NMR (δ 2.8–3.2 ppm for N-CH₃)
Bioactivity AnalysisStandardized cell assays, iodoacetamide controls
Computational DesignAutoDock Vina, DFT (HOMO-LUMO analysis)

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